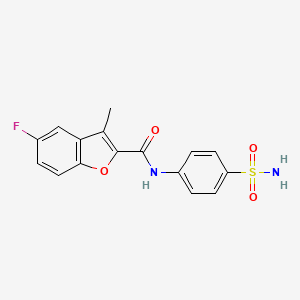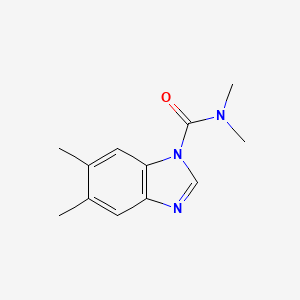![molecular formula C13H17N5 B12133673 N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine CAS No. 537666-91-4](/img/structure/B12133673.png)
N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclohexenyl group attached to an ethyl chain, which is further connected to a purine ring. The unique structure of this compound makes it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine typically involves multiple steps. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with a purine derivative under specific conditions. The reaction conditions often include the use of solvents like chloroform or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like hydrogenation, purification through distillation, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-(1-Cyclohexenyl)ethylamine
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine is unique due to its specific structure, which combines a cyclohexenyl group with a purine ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .
Propiedades
Número CAS |
537666-91-4 |
|---|---|
Fórmula molecular |
C13H17N5 |
Peso molecular |
243.31 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine |
InChI |
InChI=1S/C13H17N5/c1-2-4-10(5-3-1)6-7-14-12-11-13(16-8-15-11)18-9-17-12/h4,8-9H,1-3,5-7H2,(H2,14,15,16,17,18) |
Clave InChI |
OVGHJPRBXUWKNN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCNC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-Dichlorophenyl)-5-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133594.png)
![(5Z)-2-(4-fluorophenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12133599.png)
![N-(3-fluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12133606.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133617.png)
![N,2-dimethyl-6-phenyl-N-[2-(pyridin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12133619.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide](/img/structure/B12133624.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133625.png)
![Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12133630.png)
![1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12133638.png)
![N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133639.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12133643.png)

![methyl (2Z)-[3-(furan-2-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12133648.png)

